![molecular formula C8H10ClN3 B1460903 6-chloro-N-(cyclopropylmethyl)pyridazin-3-amine CAS No. 1039842-01-7](/img/structure/B1460903.png)
6-chloro-N-(cyclopropylmethyl)pyridazin-3-amine
Overview
Description
6-chloro-N-(cyclopropylmethyl)pyridazin-3-amine is a chemical compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a cyclopropylmethyl group .Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-chloro-N-(cyclopropylmethyl)pyridazin-3-amine is a compound involved in the synthesis of various heterocyclic compounds. It serves as a precursor in the synthesis of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones, which are then transformed into 3-chloro derivatives and further reacted with aromatic amines to create new 3-aminoaryl pyridazines. These compounds, despite showing minimal antimicrobial activities, represent a significant area of research due to their complex structures and potential applications in medicinal chemistry (Alonazy, Al-Hazimi, & Korraa, 2009).
Biological Activity and Synthesis of Novel Derivatives
The compound also plays a role in the creation of diverse derivatives through reactions with different chemical agents. For instance, 3-chloro derivatives of pyridazines are utilized to produce pyridazine-3(2H)thione and various thieno[2,3-c]pyridazines through cycloalkylation. These derivatives are further processed to create novel compounds like pyrimido[4',5':4,5]thieno[2,3-c]pyridazines and phthalazine derivatives. The intricate reactions and the novel structures obtained highlight the compound's versatility and importance in pharmaceutical chemistry (Gaby et al., 2003).
Contribution to Antimicrobial and Herbicidal Research
In addition to its role in synthesizing complex heterocycles, this compound is fundamental in developing compounds with potential antimicrobial and herbicidal properties. Its derivatives are evaluated for their biological activities, contributing valuable insights into the design and synthesis of new therapeutic agents and agricultural chemicals (El-Mariah, Hosny, & Deeb, 2006).
Safety and Hazards
properties
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-4-8(12-11-7)10-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMUHENECCBPHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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